2-(Nonanoylamino)benzoic acid
Description
2-(Nonanoylamino)benzoic acid is a benzoic acid derivative featuring a nonanoyl (nine-carbon acyl) group attached to the amino substituent at the ortho position of the benzene ring. This structural motif combines the carboxylic acid functionality of benzoic acid with a long aliphatic chain, conferring unique physicochemical properties.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36g/mol |
IUPAC Name |
2-(nonanoylamino)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
FDGYDHRKGHQSMR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Antitumor Activity
- Av7 (2-Acetylamino benzoic acid methyl ester): Exhibits potent inhibition against human gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, surpassing the efficacy of the reference drug 5-FU in some cases .
- However, excessive lipophilicity could reduce bioavailability.
Receptor Binding and Taste Modulation
- 2-Benzoylbenzoic Acid Derivatives: Substituents like methyl or methoxy groups on the benzoyl ring lower binding energy (ΔGbinding) to T1R3 taste receptors, influencing bitter taste perception . The nonanoyl chain’s length and flexibility might similarly modulate receptor interactions, though this requires experimental validation.
Computational Insights
- Docking Studies: highlights that substituent bulk and polarity critically affect receptor binding. For example, 2-(4-methylbenzoyl)benzoic acid shows stronger T1R3 affinity than its methoxy counterpart . Molecular dynamics simulations of this compound could predict its interaction with biological targets, emphasizing the role of the nonanoyl chain in hydrophobic interactions.
Q & A
Q. Which software packages are recommended for crystallographic data analysis of this compound?
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